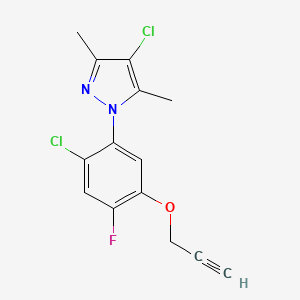
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of chloro, fluoro, and propynyloxy substituents on the phenyl ring, as well as methyl groups on the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of substituents: The chloro, fluoro, and propynyloxy groups can be introduced through electrophilic aromatic substitution reactions, often using reagents such as chlorinating agents (e.g., thionyl chloride), fluorinating agents (e.g., Selectfluor), and alkynylating agents (e.g., propargyl bromide).
Methylation: The methyl groups on the pyrazole ring can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Applications De Recherche Scientifique
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and receptor-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of specialty chemicals, such as dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- can be compared with other similar compounds, such as:
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3-methyl-: This compound lacks one methyl group on the pyrazole ring, which may affect its chemical reactivity and biological activity.
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-5-methyl-: This compound has a different methylation pattern, potentially leading to variations in its physicochemical properties and applications.
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl-2-oxo-:
The uniqueness of 1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
106123-54-0 |
|---|---|
Formule moléculaire |
C14H11Cl2FN2O |
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
4-chloro-1-(2-chloro-4-fluoro-5-prop-2-ynoxyphenyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C14H11Cl2FN2O/c1-4-5-20-13-7-12(10(15)6-11(13)17)19-9(3)14(16)8(2)18-19/h1,6-7H,5H2,2-3H3 |
Clé InChI |
DAEITKPIJAKLQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C2=CC(=C(C=C2Cl)F)OCC#C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14316651.png)
![4,4'-[(3-Aminophenyl)methylene]diphenol](/img/structure/B14316663.png)
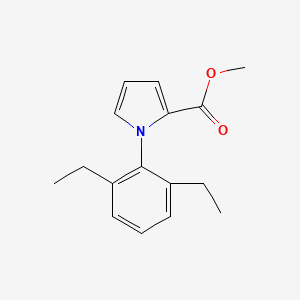
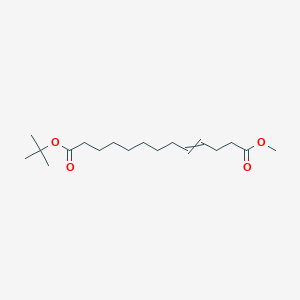
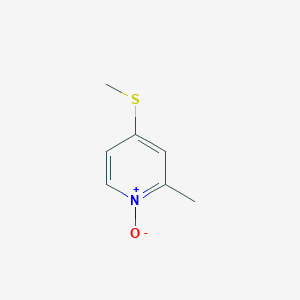
![{[(Butylsulfanyl)methyl]sulfanyl}benzene](/img/structure/B14316688.png)
![2-[(E)-Benzylideneamino]-5-(diethylamino)phenol](/img/structure/B14316696.png)
![2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14316703.png)
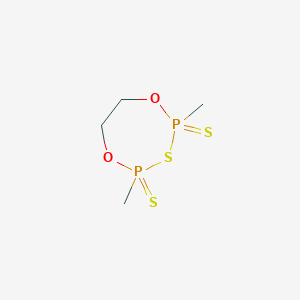
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)
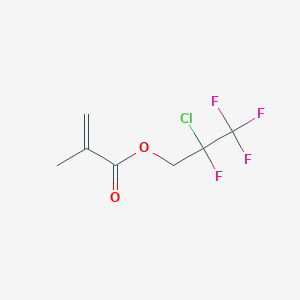
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
